molecular formula C9H14BrNO B6216605 3-(2-aminopropan-2-yl)phenol hydrobromide CAS No. 2742657-79-8

3-(2-aminopropan-2-yl)phenol hydrobromide

Cat. No.: B6216605
CAS No.: 2742657-79-8
M. Wt: 232.1
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Description

3-(2-aminopropan-2-yl)phenol hydrobromide is an organic compound with the molecular formula C9H13NO·HBr It is a derivative of phenol, where the phenol ring is substituted with an aminopropyl group

Properties

CAS No.

2742657-79-8

Molecular Formula

C9H14BrNO

Molecular Weight

232.1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(2-aminopropan-2-yl)phenol hydrobromide typically involves a multi-step synthetic route. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including:

    Epoxidation: Propylene oxide is reacted with meta-methoxy bromobenzene in the presence of a catalyst to form an epoxide intermediate.

    Ring Opening: The epoxide is then opened using methane sulfonic acid, leading to the formation of a hydroxyl group.

    Amination: Ammonia in methanol is used to introduce the amino group, resulting in the formation of 3-(2-aminopropyl)phenol.

    Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

The industrial production of 3-(2-aminopropan-2-yl)phenol hydrobromide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to be environmentally friendly and cost-effective, with a comprehensive yield of over 63% .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminopropan-2-yl)phenol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and bromine for halogenation are employed.

Major Products Formed

Scientific Research Applications

3-(2-aminopropan-2-yl)phenol hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-aminopropan-2-yl)phenol hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-(2-aminopropyl)phenol: Similar structure but lacks the hydrobromide salt.

    4-(2-aminopropyl)phenol: Isomer with the amino group in a different position.

    3-(2-aminoethyl)phenol: Contains an ethyl group instead of a propyl group.

Uniqueness

3-(2-aminopropan-2-yl)phenol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications .

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